2-(4-Chlorophenoxy)acetonitrile
Overview
Description
2-(4-Chlorophenoxy)acetonitrile is an organic compound with the molecular formula C8H6ClNO. It is a nitrile derivative of 4-chlorophenol and is characterized by the presence of a nitrile group (-CN) attached to a phenoxy group substituted with a chlorine atom at the para position. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Chlorophenoxy)acetonitrile can be synthesized through several methods. One common method involves the reaction of 4-chlorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phenoxide ion formed from 4-chlorophenol attacks the carbon atom of chloroacetonitrile, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, reaction time, and concentration of reactants. The product is then purified through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines, leading to the formation of amides.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and bases (e.g., sodium hydroxide) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
Amides: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Primary Amines: Formed from reduction reactions.
Scientific Research Applications
2-(4-Chlorophenoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)acetonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)acetonitrile: Similar structure with a bromine atom instead of chlorine.
2-(4-Fluorophenoxy)acetonitrile: Similar structure with a fluorine atom instead of chlorine.
2-(4-Methylphenoxy)acetonitrile: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(4-Chlorophenoxy)acetonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. The chlorine atom can affect the compound’s electronic properties, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-(4-chlorophenoxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGDKEWUYZXXRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308436 | |
Record name | 2-(4-chlorophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3598-13-8 | |
Record name | 3598-13-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-chlorophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenoxy)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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